molecular formula C11H9Cl2F3N4O2S B12378831 Sdh-IN-4

Sdh-IN-4

Cat. No.: B12378831
M. Wt: 389.2 g/mol
InChI Key: OLYMCIPSEKTNOB-UHFFFAOYSA-N
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Chemical Reactions Analysis

Sdh-IN-4 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents.

    Reduction: The gain of electrons, typically using reducing agents.

    Substitution: Replacement of one functional group with another, which can be achieved under various conditions depending on the desired product.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and the reagents used .

Scientific Research Applications

Sdh-IN-4 has a wide range of scientific research applications:

Mechanism of Action

Sdh-IN-4 exerts its effects by selectively inhibiting succinate dehydrogenase. This enzyme is crucial for the conversion of succinate to fumarate in the tricarboxylic acid cycle. By inhibiting SDH, this compound disrupts the electron transport chain, leading to a decrease in ATP production and ultimately causing cell death in fungi. The molecular targets include the active sites of SDH, where the compound binds and prevents the enzyme’s normal function .

Comparison with Similar Compounds

Sdh-IN-4 is unique due to its high selectivity and potency as an SDH inhibitor. Similar compounds include:

    Fluopyram: Another SDH inhibitor used as a fungicide.

    Pydiflumetofen: Known for its broad-spectrum antifungal activity.

    Penflufen: Used in agriculture to protect crops from fungal infections.

These compounds share a similar mechanism of action but differ in their chemical structures and specific applications .

Properties

Molecular Formula

C11H9Cl2F3N4O2S

Molecular Weight

389.2 g/mol

IUPAC Name

N'-(2,4-dichlorophenyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonohydrazide

InChI

InChI=1S/C11H9Cl2F3N4O2S/c1-5-9(10(19-17-5)11(14,15)16)23(21,22)20-18-8-3-2-6(12)4-7(8)13/h2-4,18,20H,1H3,(H,17,19)

InChI Key

OLYMCIPSEKTNOB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)C(F)(F)F)S(=O)(=O)NNC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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